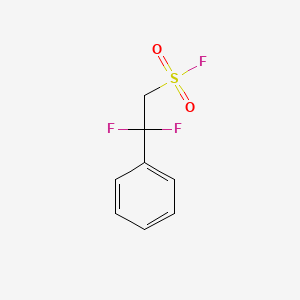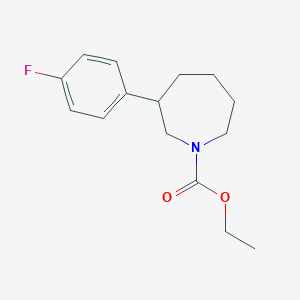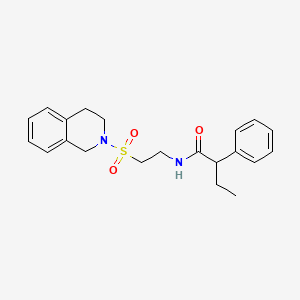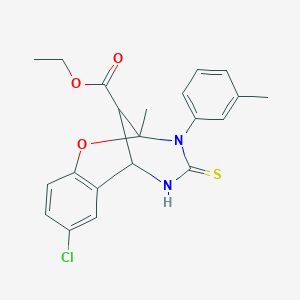
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is a compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated sulfonates and sulfonyl fluorides, which are compounds with similar functional groups. These compounds are of interest due to their unique chemical and biological properties, such as stability, lipophilicity, and bioavailability . They are used in various applications, including materials science and pharmaceuticals, due to their exceptional mechanical properties and functional group tolerance .
Synthesis Analysis
The synthesis of related fluorinated compounds involves novel reagents and catalysts. For instance, difluoromethyl 2-pyridyl sulfone has been used as a gem-difluoroolefination reagent for aldehydes and ketones, indicating the potential for creating difluorinated compounds with sulfone groups . Additionally, bifluoride salts have been reported as powerful catalysts for the sulfur(VI) fluoride exchange reaction, which is essential for synthesizing polysulfates and polysulfonates . These methods suggest possible pathways for the synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride, although the exact synthesis is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of fluorinated sulfonates and sulfonyl fluorides is characterized by the presence of fluorine atoms and sulfonate or sulfonyl fluoride groups. The difluoromethylene group is isopolar and isosteric to an oxygen atom, which allows difluorinated sulfonates to replace labile sulfate esters . The stability of the fluorinated sulfinate intermediate has been observed by (19)F NMR in related compounds .
Chemical Reactions Analysis
The chemical reactivity of fluorinated sulfonates and sulfonyl fluorides involves various reactions. For example, perfluorooctane sulfonyl fluoride (PFOSF) can be derivatized with benzylamine for quantitative analysis by liquid chromatography/mass spectrometry . The sulfur(VI) fluoride exchange reaction catalyzed by bifluoride salts is another example of the chemical reactions these compounds can undergo .
Physical and Chemical Properties Analysis
Fluorinated sulfonates and sulfonyl fluorides exhibit a range of physical and chemical properties. They have high stability and are resistant to degradation, which makes them persistent in the environment . The determination of PFOSF and perfluorohexane sulfonyl fluoride in soil samples has been achieved through chemical derivatization, indicating the compounds' detectability and the potential for environmental monitoring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Electrolyte Applications
One of the key applications of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is in the synthesis of polyfluoroalkanesulfonyl fluorides. This method, which involves the use of polyfluoroalkyl trimethyl silanes as intermediates, allows for efficient transformations in a single pot. Notably, these sulfonyl fluorides, derived from halogenodifluoromethylated precursors, have been transformed into lithium sulfonates. These lithium sulfonates show promise as potential electrolytes for lithium batteries, highlighting a significant application in the field of energy storage technologies (Toulgoat et al., 2007).
Metabolic Stability for Medicinal Chemistry
Another application area is in medicinal chemistry and radiochemistry. Specifically, the in vitro metabolic stability of aryl sulfonyl fluorides, which include the sulfonyl fluoride moiety, has been investigated. These compounds are gaining attention due to their unique reactivity and potential applications in synthetic chemistry, medicinal chemistry, and biological uses. The study aims to understand the features that contribute to the metabolic instability of the S-F bond in these compounds and to identify ways to enhance their stability for medicinal, synthetic chemistry, and biological applications (King et al., 2023).
Application in Click Chemistry
Additionally, sulfonyl fluorides are valuable in the context of sulfur(VI) fluoride exchange-based "click chemistry." An innovative electrochemical approach has been developed for preparing sulfonyl fluorides using thiols or disulfides, combined with potassium fluoride. This method is environmentally benign and displays a broad substrate scope, which is highly beneficial in various synthetic applications (Laudadio et al., 2019).
Fluorosulfonylvinylation in Drug Enhancement
In the pharmaceutical sector, 1-bromo-2-triazolethane-1-sulfonyl fluoride has been utilized for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This application has led to improved antimicrobial activity against Gram-positive bacteria in modified drugs such as norfloxacin, ciprofloxacin, and lomefloxacin (Leng et al., 2020).
Eigenschaften
IUPAC Name |
2,2-difluoro-2-phenylethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPNEHMWZPXVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3016579.png)
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)

![1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B3016585.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)
![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)